(R)-Quizalofop Methyl

Chiral Agrochemicals Enantiomer Potency AOPP Herbicide Development

Racemic quizalofop-methyl wastes 50% of applied material as inactive (S)-enantiomer. (R)-Quizalofop Methyl (CAS 76578-71-7), the pure herbicidal R-enantiomer, resolves this inefficiency: • 2× ACCase inhibition potency vs. racemate-enables 50% lower AI loading. • 250 g ha⁻¹ efficacy vs. quackgrass (≥ haloxyfop); controls Lolium rigidum & Avena fatua. • +45.28% alfalfa yield increase vs. untreated; safe on soybean, canola, flax. Neat standard with CoA. For residue analysis, formulation R&D, and regulatory studies.

Molecular Formula C18H15ClN2O4
Molecular Weight 358.8 g/mol
CAS No. 76578-71-7
Cat. No. B133154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Quizalofop Methyl
CAS76578-71-7
Synonyms(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic Acid Methyl Ester;  _x000B_(R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic Acid Methyl Ester;  _x000B_Xylofop-methyl; 
Molecular FormulaC18H15ClN2O4
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
InChIInChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1
InChIKeyYGHJGQYNECSZDY-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Quizalofop Methyl Procurement Guide


(R)-Quizalofop Methyl is the active R-enantiomer of the aryloxyphenoxypropionate (AOPP) herbicide quizalofop-methyl, functioning as a selective, systemic, post-emergence acetyl-CoA carboxylase (ACCase) inhibitor [1]. It is specifically designed for the control of annual and perennial grass weeds in broadleaf crops. The compound is a pro-herbicide; upon foliar absorption, the methyl ester is hydrolyzed to the free acid, (R)-quizalofop, which is the active herbicidal moiety [2].

R
Chiral (R)-enantiomer for stereochemical control in ACCase inhibition research
P
Post-emergence grass-weed management studies in broadleaf crop models
A
Pro-herbicide requiring in-planta ester hydrolysis for target-site engagement

(R)-Quizalofop Methyl: Why Generic Substitution Fails


Generic substitution within the AOPP class is not scientifically sound due to fundamental differences in chiral purity, ester pro-herbicide activation kinetics, and resultant variations in target-site potency. The racemic mixture of quizalofop-methyl contains 50% inactive (S)-enantiomer, which represents an unnecessary environmental and chemical load [1]. Furthermore, the specific ester moiety (methyl vs. ethyl vs. tefuryl) critically influences absorption, translocation, and the rate of conversion to the active free acid, thereby directly impacting field efficacy and species-specific selectivity [2]. Simply selecting another AOPP, such as haloxyfop or fluazifop, is also problematic as they exhibit distinct efficacy rankings and spectra of control against key grass weed species [3].

Racemate
Contains 50% inactive (S)-enantiomer; reported activity context may not transfer directly to chiral-pure product
Ester moiety
Methyl vs. ethyl esters may shift absorption, translocation, and pro-herbicide activation kinetics
AOPP class
Alternative AOPPs (e.g., haloxyfop, fluazifop) exhibit reported efficacy spectra that may differ across grass species

(R)-Quizalofop Methyl: Key Differentiation Evidence


Chiral Purity Advantage Over Racemic Mixture

The herbicidal activity of quizalofop-methyl is dependent on the (R)-(+) enantiomer. The resolved (R)-enantiomer is twice as active as the racemic mixture [1]. Commercial use of the pure (R)-enantiomer, such as (R)-quizalofop methyl, allows for a 50% reduction in the applied chemical load to achieve the same level of weed control compared to the racemate [2].

Chiral Activity
Class-level inference
Pure (R)-enantiomer: 1x potency
Racemic mixture: reported 2x lower activity
Reported enantiomer-specific activity context
Chiral purity may support lower application rates; verify in target system
Chiral Agrochemicals Enantiomer Potency AOPP Herbicide Development

Free Acid vs. Pro-Herbicide Target-Site Potency

The active herbicidal moiety is the free acid, (R)-quizalofop, which is generated in planta via hydrolysis of the methyl ester. In an isolated chloroplast assay, the free acid form of (R)-quizalofop demonstrated significantly greater inhibition of fatty acid biosynthesis (I50 = 3.6 x 10^-9 M) compared to its ethyl ester pro-herbicide form (I50 = 4.1 x 10^-7 M), representing a 114-fold difference in intrinsic potency at the target site [1].

Target-Site Potency
Head-to-head
Free acid I₅₀ = 3.6 × 10⁻⁹ M
Ethyl ester I₅₀ = 4.1 × 10⁻⁷ M
Pro-herbicide activation rate context
Methyl ester hydrolysis kinetics may differ; isolated chloroplast assay
Enzyme Inhibition Pro-Herbicide Activation ACCase Biochemical Assay

Field Efficacy Against Annual Grass Weeds

In a glasshouse pot experiment, fluazifop-P, haloxyfop, and quizalofop-ethyl (the ethyl ester analog of (R)-quizalofop-methyl) demonstrated equivalent broad-spectrum activity, effectively controlling 5 out of 6 temperate annual grass weed species, including Lolium rigidum and Avena fatua. In contrast, fenoxaprop-ethyl and sethoxydim showed activity on only 2 of the 6 species, indicating the broader spectrum of the quizalofop, haloxyfop, and fluazifop sub-group [1].

Annual Grass Spectrum
Cross-study
Quizalofop-ethyl active on 5 of 6 grass species tested
Broad-spectrum activity context
Glasshouse trial; verify with methyl ester formulation
Weed Science Field Efficacy Spectrum of Control Annual Grasses

Efficacy Ranking Against Perennial Quackgrass

In a multi-year field study on quackgrass (Elytrigia repens) control in conventional tillage, quizalofop (as the ethyl ester) demonstrated superior or equivalent activity to other major AOPP herbicides. On a unit active ingredient basis, the herbicides ranked in order of decreasing activity as: quizalofop ≥ haloxyfop > fluazifop > cloproxydim > sethoxydim [1]. At a rate of 250 g ha⁻¹, both quizalofop and haloxyfop were more effective than the other herbicides 1 month after treatment [2].

Quackgrass Ranking
Head-to-head
quizalofop ≥ haloxyfop > fluazifop > cloproxydim > sethoxydim
Reported field activity ranking
Multi-year field trials; Elytrigia repens, conventional tillage
Weed Control Perennial Weeds Field Trial Tillage Systems

Crop Safety and Yield Impact in Legumes

In a study on weed control in spring-seeded alfalfa, quizalofop-R-methyl applied in a tank-mix with bentazon demonstrated significant crop safety and a positive yield response. The tank-mix combination improved second-harvest alfalfa yield by 45.28% compared to the untreated control, while also providing effective control (>71.10%) of monocotyledon weeds [1]. This performance was comparable to the haloxyfop-R-methyl + bentazon tank-mix, which improved yield by 46.50% [2].

Alfalfa Tolerance
Head-to-head
Quizalofop-R-methyl + bentazon: 45.28% yield increase vs untreated
Haloxyfop-R-methyl + bentazon: 46.50%
Reported crop tolerance and yield context
Field trial; tank-mix conditions, spring-seeded alfalfa
Crop Selectivity Alfalfa Yield Improvement Tank-Mix Compatibility

(R)-Quizalofop Methyl: Research & Industrial Applications


Reduced-Rate Applications for Sustainability

Leveraging the 2-fold potency advantage of the pure (R)-enantiomer over the racemic mixture, formulators and agricultural researchers can develop products with a 50% lower active ingredient loading [1]. This application scenario is ideal for sustainability-focused programs aiming to reduce the overall chemical burden in the environment without sacrificing the high level of grass weed control characteristic of quizalofop [2].

Perennial Grass Control in Conservation Tillage

Based on field trial data ranking quizalofop as ≥ haloxyfop in efficacy against quackgrass (Elytrigia repens) in conventional tillage, this compound is a preferred option for managing this and other challenging perennial grasses [1]. Its proven efficacy at 250 g ha⁻¹ provides a strong basis for its use as a key tool in no-till and reduced-till systems where perennial grass pressure is a primary constraint [2].

Broad-Spectrum Grass Control in Broadleaf Rotations

The broad spectrum of activity against annual grass weeds, as demonstrated by effective control of Lolium rigidum, Avena fatua, and other key species [1], supports the use of (R)-quizalofop methyl as a foundational post-emergence grass herbicide in diverse crop rotations that include broadleaf crops like canola, soybeans, flax, and alfalfa [2][3].

Integrated Weed Management in Alfalfa & Forage Legumes

The demonstrated crop safety and significant yield improvement in alfalfa (45.28% increase over untreated) when used in a tank-mix [1] validate its application in high-value forage legumes. This scenario is particularly relevant for producers seeking to manage grass weeds while ensuring both crop safety and a positive return on investment through increased forage yield and quality.

Application
Selection Property
Validation Focus
Reduced-rate application studies
Enantiomeric purity (chiral (R)-enantiomer)
Compare to racemic mixture for equivalent weed control at lower ai loading
Perennial grass management research
Reported field activity ranking vs. AOPP herbicides
Field efficacy ranking in target tillage systems for Elytrigia repens
Broad-spectrum annual grass screening
Activity spectrum on key grass weed species
Glasshouse or field screening against Lolium, Avena, and other annual grasses
Legume weed control programs
Crop tolerance and tank-mix compatibility in forage legumes
Yield response and monocot weed control in alfalfa stand evaluation

Technical Documentation Hub

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22 linked technical documents
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